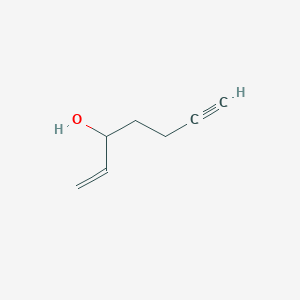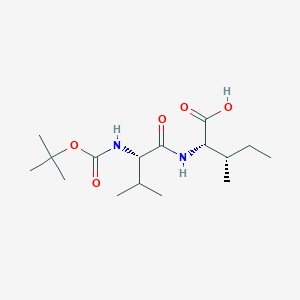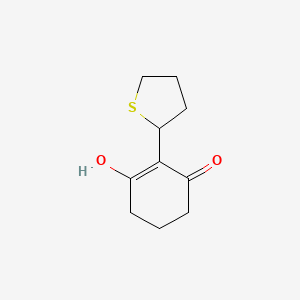
2-Selenonobenzoic acid--ammonia (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Selenonobenzoic acid–ammonia (1/1) is a compound that consists of 2-selenonobenzoic acid and ammonia in a 1:1 molar ratio
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-selenonobenzoic acid–ammonia (1/1) typically involves the reaction of 2-selenonobenzoic acid with ammonia under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or water, at a specific temperature and pressure to ensure the formation of the desired product. The reaction can be represented as follows:
2-Selenonobenzoic acid+Ammonia→2-Selenonobenzoic acid–ammonia (1/1)
Industrial Production Methods
Industrial production of 2-selenonobenzoic acid–ammonia (1/1) involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps such as purification and crystallization to obtain a high-purity product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Selenonobenzoic acid–ammonia (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenonic acid derivatives.
Reduction: Reduction reactions can convert the compound into selenol derivatives.
Substitution: The compound can undergo substitution reactions where the ammonia group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under specific conditions.
Major Products Formed
Oxidation: Selenonic acid derivatives.
Reduction: Selenol derivatives.
Substitution: Various substituted selenobenzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-Selenonobenzoic acid–ammonia (1/1) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-selenonobenzoic acid–ammonia (1/1) involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit certain enzymes and modulate signaling pathways involved in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Selenobenzoic acid: Lacks the ammonia component but shares similar chemical properties.
Selenonic acid derivatives: Formed through oxidation reactions.
Selenol derivatives: Formed through reduction reactions.
Uniqueness
2-Selenonobenzoic acid–ammonia (1/1) is unique due to its specific combination of 2-selenonobenzoic acid and ammonia, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications that similar compounds may not be suitable for.
Eigenschaften
CAS-Nummer |
66616-98-6 |
|---|---|
Molekularformel |
C7H9NO5Se |
Molekulargewicht |
266.12 g/mol |
IUPAC-Name |
azane;2-selenonobenzoic acid |
InChI |
InChI=1S/C7H6O5Se.H3N/c8-7(9)5-3-1-2-4-6(5)13(10,11)12;/h1-4H,(H,8,9)(H,10,11,12);1H3 |
InChI-Schlüssel |
QPNRBTJHYZRMJO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)[Se](=O)(=O)O.N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


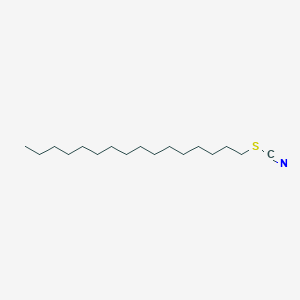
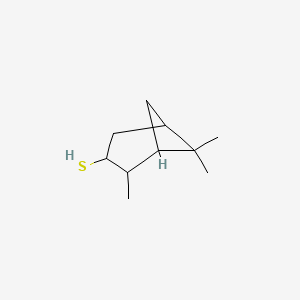




![9-Oxabicyclo[4.2.1]nonan-7-one](/img/structure/B14462942.png)
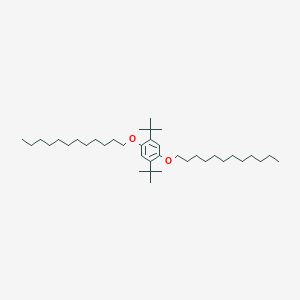
![Diphenyl [(4-chloroanilino)methyl]phosphonate](/img/structure/B14462946.png)
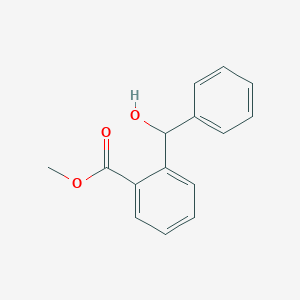
![Bis[(3-chloro-6-nitroindazol-1-yl)methyl]-dimethylazanium](/img/structure/B14462953.png)
